molecular formula C16H17NO3S B2445878 [2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387854-27-5

[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

Cat. No. B2445878
CAS RN: 387854-27-5
M. Wt: 303.38
InChI Key: LHOUNLWMDSWRJD-UHFFFAOYSA-N
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Description

[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the thiophene family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis Techniques

One of the prominent methods for synthesizing thiophene derivatives involves the one-pot Gewald reaction. This technique enables the generation of 2-aminothiophene-3-carboxylates with diverse aryl groups, showcasing the compound's versatility in synthesis applications. This method has been utilized for preparing aryl alkyl ketones with high efficiency, demonstrating the compound's importance in chemical synthesis and drug development processes (Tormyshev et al., 2006).

Dyeing Applications

Research on thiophene derivatives has also extended into the development of novel heterocyclic disperse dyes for polyester fibres. Compounds similar to "[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate" have been synthesized and applied in dyeing processes, achieving vibrant colors with good fastness properties. This highlights the compound's potential in textile applications and its contribution to the development of new materials (Iyun et al., 2015).

Pharmaceutical Intermediates

The compound and its derivatives find applications as intermediates in pharmaceutical synthesis. For example, the synthesis and characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involve reactions that yield novel compounds with potential therapeutic applications, demonstrating the compound's utility in drug discovery and development (Guo Pusheng, 2009).

Photodetector and Polymer Science

Modifications of thiophene derivatives have been used to enhance the properties of polymer photodetectors. Specifically, derivatives like modified 3,4-ethylenedioxythiophene have been shown to significantly improve detectivities without compromising photovoltaic properties, underscoring the compound's relevance in the advancement of optoelectronic devices (Zhang et al., 2015).

Molecular Engineering and Drug Resistance

In the context of cancer therapy, derivatives of the compound have been explored for their potential to mitigate drug resistance in leukemia cells. This research underscores the compound's significance in developing new therapeutic agents capable of overcoming challenges associated with drug resistance in cancer treatment (Das et al., 2009).

properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-4-6-13(7-5-12)17-14(18)10-20-16(19)15-11(2)8-9-21-15/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOUNLWMDSWRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

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